4-Dimethylaminopyridine

説明

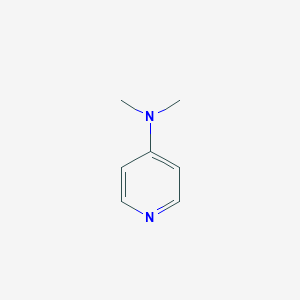

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFNPMBLIVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Record name | 4-dimethylaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044369 | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-58-3 | |

| Record name | 4-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly for acylation reactions. Its remarkable catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate, which is a significantly more potent acylating agent than the corresponding acid anhydride (B1165640) or acid chloride. This leads to dramatic rate accelerations, often by several orders of magnitude, enabling reactions to proceed under mild conditions with high yields. This technical guide provides an in-depth analysis of the mechanism of action of DMAP in acylation, supported by quantitative kinetic data, detailed experimental protocols for mechanistic studies, and visual representations of the catalytic cycle.

The Core Mechanism: Nucleophilic Catalysis

The catalytic prowess of DMAP in acylation reactions is attributed to its function as a potent nucleophilic catalyst.[1][2][3] The mechanism is a well-established two-step process:

-

Formation of the N-Acylpyridinium Intermediate: The catalytic cycle begins with the rapid nucleophilic attack of the pyridine (B92270) nitrogen of DMAP on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride).[1][2] This step forms a highly reactive and resonance-stabilized N-acylpyridinium salt intermediate.[1] The electron-donating dimethylamino group at the 4-position of the pyridine ring plays a crucial role in increasing the nucleophilicity of the ring nitrogen, making DMAP a much more effective catalyst than pyridine itself.[1][4]

-

Acyl Group Transfer: The N-acylpyridinium intermediate is a significantly more powerful acylating agent than the starting anhydride.[2][4] In the second step, the nucleophile (typically an alcohol or amine) attacks the carbonyl carbon of the activated acyl group. This leads to the transfer of the acyl group to the nucleophile, forming the desired ester or amide product and regenerating the DMAP catalyst.[1] In the presence of a tertiary amine base such as triethylamine, the protonated DMAP is deprotonated to complete the catalytic cycle.[5][6]

Kinetic studies have shown that the acylation reaction is first-order with respect to the acylating agent, the alcohol, and DMAP, but zero-order with respect to the auxiliary base (e.g., triethylamine).[2][7] This provides strong evidence for the nucleophilic catalysis pathway and rules out a mechanism where DMAP simply acts as a base to deprotonate the alcohol.[7]

A variation of this catalysis involves the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst. The mechanism is similar, proceeding through the formation of an N-acylpyridinium chloride intermediate.[8]

Data Presentation: Quantitative Analysis of Catalytic Efficiency

The catalytic efficiency of DMAP is evident from the significant rate enhancements it provides in acylation reactions. The following tables summarize key quantitative data from kinetic studies.

| Reactants | Catalyst | Rate Constant (k) | Rate Enhancement (k_cat / k_uncat) | Reference |

| Cyclohexanol + Acetic Anhydride | None | k_uncat = 1.42 x 10⁻⁴ L mol⁻¹ s⁻¹ | - | [9] |

| Cyclohexanol + Acetic Anhydride | DMAP | k_cat = 1.30 L² mol⁻² s⁻¹ | ~9154 | [9] |

Table 1: Comparison of Uncatalyzed and DMAP-Catalyzed Acylation of Cyclohexanol. This table clearly demonstrates the dramatic increase in reaction rate upon the addition of DMAP.

| Alcohol | Anhydride | k_uncat (L mol⁻¹ s⁻¹) | k_cat (L² mol⁻² s⁻¹) |

| Benzyl Alcohol | Acetic Anhydride | 1.2 x 10⁻³ | 1.8 x 10¹ |

| Ethanol | Acetic Anhydride | 8.0 x 10⁻⁴ | 1.2 x 10¹ |

| 1-Phenylethanol | Acetic Anhydride | 2.5 x 10⁻⁴ | 3.5 |

| Cyclohexanol | Acetic Anhydride | 1.5 x 10⁻⁴ | 1.9 |

| Cyclohexanol | Propionic Anhydride | 6.1 x 10⁻⁵ | 0.8 |

| Cyclohexanol | Isobutyric Anhydride | 1.1 x 10⁻⁵ | 0.1 |

| Cyclohexanol | Pivalic Anhydride | 2.8 x 10⁻⁷ | 2.3 x 10⁻⁴ |

Table 2: Rate Constants for Uncatalyzed (k_uncat) and DMAP-Catalyzed (k_cat) Acylation of Various Alcohols with Different Anhydrides in CH₂Cl₂ at 20°C. This data highlights how the steric hindrance of both the alcohol and the anhydride affects the reaction rates for both the catalyzed and uncatalyzed pathways.

Experimental Protocols

Kinetic Analysis of DMAP-Catalyzed Acylation of Cyclohexanol by Gas Chromatography (GC)

This protocol outlines a general procedure for determining the kinetics of a DMAP-catalyzed acylation reaction.[1]

Materials:

-

Cyclohexanol

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (NEt₃)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Internal standard (e.g., nonane (B91170) or decane)

-

Gas chromatograph (GC) with a suitable column (e.g., SE-30)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of cyclohexanol, acetic anhydride, DMAP, triethylamine, and the internal standard in anhydrous dichloromethane at known concentrations.

-

Reaction Setup: In a thermostated reaction vessel (e.g., at 20°C), combine the stock solutions of cyclohexanol, triethylamine, and the internal standard.

-

Initiation of Reaction: Initiate the reaction by adding the stock solution of acetic anhydride and DMAP.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by diluting with a suitable solvent or by reacting the remaining acylating agent with a scavenger.

-

GC Analysis: Analyze the quenched samples by gas chromatography to determine the concentrations of the reactant (cyclohexanol) and the product (cyclohexyl acetate) relative to the internal standard.

-

Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined.

General Protocol for O-Acetylation of a Hydroxyl-Containing Compound

This protocol provides a general method for the acylation of an alcohol using DMAP.[9]

Procedure:

-

To a stirred solution of the alcohol (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add the corresponding anhydride (1.5 equiv.).

-

Add a catalytic amount of DMAP (e.g., 0.1 equiv.).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 16 hours).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Separate the organic phase, dry it over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of DMAP in acylation reactions.

Caption: Catalytic cycle of recyclable DMAP·HCl in acylation.

Caption: Comparison of nucleophilic vs. base catalysis pathways.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Table 1 from 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of DMAP in Steglich Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Steglich esterification, a cornerstone of modern organic synthesis, provides a mild and efficient method for the formation of esters from carboxylic acids and alcohols. Central to its success is the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with a carbodiimide (B86325) coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This technical guide delves into the critical role of DMAP in this reaction, elucidating its mechanistic function, impact on reaction efficiency, and practical application in experimental protocols. Quantitative data is presented to underscore the advantages of DMAP catalysis, and detailed procedural outlines are provided to facilitate its implementation in a laboratory setting.

Introduction to Steglich Esterification

First reported by Wolfgang Steglich and Bernhard Neises in 1978, the Steglich esterification has become an indispensable tool for the synthesis of esters, particularly for substrates that are sensitive to the harsh conditions of traditional acid-catalyzed methods like Fischer esterification.[1][2] Its mild, room-temperature conditions make it compatible with a wide array of functional groups, rendering it highly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4] The reaction's success hinges on the activation of the carboxylic acid by a carbodiimide, which is then susceptible to nucleophilic attack by the alcohol. However, the uncatalyzed reaction can be slow and prone to side reactions. The introduction of a catalytic amount of DMAP dramatically accelerates the desired ester formation and suppresses unwanted pathways.[5]

The Mechanistic Role of DMAP

The catalytic action of DMAP in the Steglich esterification is a classic example of nucleophilic catalysis. The mechanism can be dissected into several key steps, as illustrated in the signaling pathway below.

Activation of the Carboxylic Acid

The reaction initiates with the protonation of the carbodiimide (DCC or EDC) by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion onto the activated carbodiimide, forming a highly reactive O-acylisourea intermediate.[6]

The Crucial Intervention of DMAP

In the absence of DMAP, the O-acylisourea intermediate can undergo a slow, intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which halts the desired reaction pathway and reduces the yield of the ester.[3] This is where the catalytic role of DMAP is paramount. As a potent nucleophile, DMAP readily attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate.[6]

This attack forms a new, highly electrophilic intermediate, the N-acylpyridinium salt.[7] This species is significantly more reactive towards nucleophiles than the initial O-acylisourea. The formation of the N-acylpyridinium intermediate effectively intercepts the pathway to the undesired N-acylurea.[3]

Nucleophilic Attack by the Alcohol and Catalyst Regeneration

The alcohol, acting as the nucleophile, then attacks the highly activated carbonyl carbon of the N-acylpyridinium salt. This step proceeds much more rapidly than the direct reaction of the alcohol with the O-acylisourea. Following the nucleophilic attack, the ester product is formed, and the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC) which is typically insoluble in the reaction solvent and can be removed by filtration.[7]

Quantitative Impact of DMAP on Reaction Efficiency

The inclusion of DMAP as a catalyst has a profound effect on the yield and reaction time of the Steglich esterification, particularly with sterically hindered substrates. While the uncatalyzed reaction may proceed slowly and with low yields due to the formation of the N-acylurea byproduct, the DMAP-catalyzed pathway significantly enhances the rate of ester formation, leading to high yields in shorter timeframes.[7]

| Carboxylic Acid | Alcohol | Coupling Agent | DMAP (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| (E)-Cinnamic acid | Benzyl alcohol | EDC | Excess | Acetonitrile (B52724) | - | 76 | [8] |

| Monoethyl fumarate | tert-Butyl alcohol | DCC | 8 | Dichloromethane (B109758) | 3 | 98 | [9] |

| Various | Various | DCC | 3-10 | Dichloromethane | 3 | High | [5] |

| Secondary Alcohol Substrate | Carboxylic Acid Substrate | DCC | Catalytic | - | - | 88 | [3] |

| Hindered Substrates | Hindered Substrates | DCC | 5-20 | Dichloromethane | 1-24 | 70-90 | [7] |

Detailed Experimental Protocols

Below are representative experimental protocols for conducting a Steglich esterification. The specific quantities of reagents should be calculated based on the molecular weights of the substrates.

General Protocol for Steglich Esterification using DCC

This protocol is adapted from the original procedure reported by Neises and Steglich.[5]

Materials:

-

Carboxylic acid

-

Alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

This compound (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the alcohol (1.0-1.5 equiv) in anhydrous dichloromethane. Add DMAP (0.05-0.2 equiv).

-

Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 equiv) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (dicyclohexylurea - DCU) is typically observed.

-

Work-up: a. Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by column chromatography, distillation, or recrystallization as needed.

Greener Protocol using EDC in Acetonitrile

This modified protocol utilizes the more water-soluble coupling agent EDC and a less hazardous solvent, acetonitrile, simplifying the work-up procedure.[10]

Materials:

-

Carboxylic acid

-

Alcohol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

This compound (DMAP)

-

Acetonitrile

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Combine the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1-3.0 equiv) in a round-bottom flask. Add acetonitrile and a magnetic stir bar.

-

Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) for an appropriate time, monitoring by TLC.

-

Work-up: a. Solvent Removal: Remove the acetonitrile under reduced pressure. b. Extraction: To the residue, add diethyl ether and 1 M HCl. Transfer to a separatory funnel and separate the layers. c. Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. d. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: Further purification is performed if necessary.

Conclusion

This compound plays an indispensable and multifaceted role in the Steglich esterification. As a highly effective nucleophilic catalyst, DMAP intercepts the reactive O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This catalytic intervention not only dramatically accelerates the rate of esterification but also crucially prevents the formation of the inactive N-acylurea byproduct. The result is a mild, efficient, and high-yielding transformation that is broadly applicable in modern organic synthesis, particularly for complex and sensitive molecules encountered in drug development and natural product synthesis. The provided protocols offer a practical guide for the implementation of this powerful reaction, highlighting its adaptability to both traditional and greener solvent systems.

References

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. differencebetween.com [differencebetween.com]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa and Basicity of 4-Dimethylaminopyridine (DMAP)

This guide provides a comprehensive technical overview of the basicity and pKa of this compound (DMAP), a highly efficient nucleophilic catalyst widely employed in organic synthesis. Understanding these core chemical properties is essential for its effective application in complex chemical transformations, particularly within pharmaceutical and materials science research.

Introduction to this compound (DMAP)

This compound (DMAP) is a derivative of pyridine (B92270) that serves as a versatile and powerful nucleophilic catalyst in a wide array of chemical reactions.[1][2][3] It is particularly renowned for its exceptional performance in acylation reactions, such as esterifications and amidations, where it can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions or those using less nucleophilic catalysts like pyridine.[4] Its effectiveness is rooted in its unique electronic structure, which results in significantly enhanced basicity and nucleophilicity.

The Enhanced Basicity of DMAP

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. DMAP contains two nitrogen atoms: the endocyclic pyridine ring nitrogen and the exocyclic nitrogen of the dimethylamino group. The pyridine ring nitrogen is the more basic of the two.

The significantly higher basicity of DMAP compared to pyridine (pKa of conjugate acid 9.6 vs 5.2 in water) is a direct consequence of the electron-donating dimethylamino group at the 4-position.[1][5][6] This group increases the electron density on the pyridine ring nitrogen through a resonance effect. When the pyridine nitrogen is protonated, the resulting positive charge on the conjugate acid is delocalized and stabilized by resonance, involving the lone pair of electrons from the dimethylamino nitrogen.[4][5][7] This stabilization makes the conjugate acid more stable (less acidic), and therefore, the parent base (DMAP) is stronger.[5] The NMe₂ group itself is made less basic because its lone pair is involved in this resonance donation into the ring.[6]

Resonance Stabilization of Protonated DMAP

The key to DMAP's high basicity is the resonance stabilization of its conjugate acid, which delocalizes the positive charge from the pyridinium (B92312) nitrogen onto the exocyclic dimethylamino group.

Caption: Resonance forms of the DMAP conjugate acid (DMAPH⁺).

Quantitative Basicity Data: pKa Values

The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid. A higher pKa value corresponds to a weaker conjugate acid and thus a stronger base. The pKa of DMAP's conjugate acid is approximately 9.6-9.7 in water, significantly higher than that of pyridine.[1][2][7][8] This quantitative difference underscores the profound electronic influence of the 4-dimethylamino substituent.

Table 1: pKa Values of DMAP and Related Amines

| Compound | Structure | pKa of Conjugate Acid (in Water) |

| This compound (DMAP) |  | 9.6 - 9.7[1][2][7] |

| Pyridine |  | 5.2[5][6] |

| 2,6-Dimethylpyridine |  | 6.7[7] |

| Triethylamine (B128534) |  | 10.7[7] |

| N,N-Dimethylaniline |  | 5.1 |

Table 2: Relative Catalytic Activity in Acylation

The enhanced basicity and nucleophilicity of DMAP translate directly to superior catalytic performance, as demonstrated by kinetic studies of the acylation of m-chloroaniline with benzoyl chloride.

| Catalyst | Relative Rate Constant |

| This compound (DMAP) | 10,600[8][9] |

| 4-Methylpyridine | 10.0[8][9] |

| Pyridine | 1.80[8][9] |

| N,N-Dimethylaniline | 0.1[8][9] |

| Triethylamine | 0.072[8][9] |

| 2,6-Dimethylpyridine | 0.03[8][9] |

Mechanism of DMAP Catalysis in Acylation

DMAP accelerates acylation reactions primarily through a nucleophilic catalysis pathway.[4] In a typical esterification with an acid anhydride, the mechanism involves several key steps:

-

Activation: DMAP acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[4][5][10] This intermediate is significantly more electrophilic and thus a more potent acylating agent than the original anhydride.

-

Acyl Transfer: The alcohol (or other nucleophile) attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

-

Catalyst Regeneration: The tetrahedral intermediate formed collapses, leading to the formation of the ester product and the release of DMAP. The acetic acid byproduct protonates another molecule of DMAP.[1][11] An auxiliary, non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction to neutralize the acidic byproduct, thereby regenerating the catalytically active free DMAP and completing the cycle.[1][11][12]

Caption: Generalized catalytic cycle for DMAP-mediated acylation.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard and precise method for determining the pKa of a basic compound like DMAP is potentiometric titration.[13] This involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Methodology

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid, HCl).

-

Prepare a solution of DMAP of known concentration (e.g., 0.05 M) in deionized water or a suitable solvent mixture (e.g., ethanol-water) if solubility is a concern.[13]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the DMAP solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the DMAP solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.[13]

-

Determine the equivalence point volume (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

The pKa of the conjugate acid of DMAP is equal to the pH of the solution at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated base (DMAPH⁺) and the free base (DMAP) are equal, according to the Henderson-Hasselbalch equation.

-

Conclusion

The enhanced basicity of this compound, quantified by its high pKa value, is a direct result of resonance stabilization of its conjugate acid by the electron-donating dimethylamino group. This fundamental property underpins its exceptional efficacy as a nucleophilic catalyst in a vast range of synthetic transformations. A thorough understanding of its pKa, basicity, and catalytic mechanism is paramount for chemists in research and industry to optimize reaction conditions, improve yields, and design novel synthetic pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|1122-58-3|lookchem [lookchem.com]

- 3. 4 Dimethylamino Pyridine DMAP – High Purity CAS No for Efficient Catalysis [moneidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound CAS#: 1122-58-3 [m.chemicalbook.com]

- 9. This compound | 1122-58-3 [chemicalbook.com]

- 10. homework.study.com [homework.study.com]

- 11. This compound [chemeurope.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

The Nucleophilic Virtuoso: A Technical Guide to DMAP Catalysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, where precision and efficiency are paramount, 4-Dimethylaminopyridine (DMAP) has established itself as an indispensable tool. This powerful nucleophilic catalyst has revolutionized a multitude of chemical transformations, enabling the synthesis of complex molecules under mild conditions with remarkable speed and high yields. This technical guide provides an in-depth exploration of the core principles of DMAP catalysis, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage its capabilities.

The Core of Catalysis: Understanding the DMAP Mechanism

At the heart of DMAP's exceptional catalytic activity lies its unique electronic and structural features. As a derivative of pyridine (B92270), the introduction of a dimethylamino group at the 4-position dramatically increases the electron density on the pyridine nitrogen atom. This enhancement of nucleophilicity is the cornerstone of its catalytic prowess.[1][2]

The generally accepted mechanism for DMAP-catalyzed acylation, a cornerstone of its application, proceeds through a nucleophilic catalysis pathway. This pathway can be dissected into three key steps:

-

Activation of the Acylating Agent: DMAP initiates the catalytic cycle by attacking the electrophilic center of the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride). This initial step forms a highly reactive N-acylpyridinium salt intermediate.[2][3] The positive charge on this intermediate is stabilized by resonance with the dimethylamino group, rendering the acyl group exceptionally susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by the Substrate: The substrate, typically an alcohol or amine, then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium salt. This step is significantly faster than the direct reaction of the substrate with the original, less reactive acylating agent.

-

Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the desired ester or amide is formed, and the DMAP catalyst is regenerated. In many cases, a stoichiometric auxiliary base, such as triethylamine (B128534), is employed to neutralize the acidic byproduct generated during the reaction, thereby ensuring the catalytic cycle can continue efficiently.[4]

Broad Spectrum of Applications: DMAP in Action

The versatility of DMAP as a catalyst is evident in its wide range of applications in organic synthesis. Its ability to accelerate reactions under mild conditions makes it particularly valuable in the synthesis of complex and sensitive molecules.[5]

Acylation and Esterification

Acylation and esterification are the most prominent applications of DMAP. It is exceptionally effective in the acylation of sterically hindered alcohols and phenols, which are often challenging substrates for other catalysts.[6] The use of DMAP can lead to dramatic rate accelerations, in some cases up to 10,000-fold compared to uncatalyzed reactions.[7]

A notable example is the Steglich Esterification , a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of DMAP.[8][9][10] This method is particularly advantageous for acid-sensitive substrates.[8]

Silylation

DMAP is also an effective catalyst for the silylation of alcohols, a common method for protecting hydroxyl groups. The mechanism is analogous to acylation, where DMAP activates the silylating agent (e.g., a silyl (B83357) chloride) to form a reactive silylpyridinium intermediate.

Etherification and Other Transformations

Beyond acylation and silylation, DMAP catalyzes a variety of other important transformations, including:

-

Etherification: Catalyzing the reaction of alcohols and phenols to form ethers.[6]

-

Synthesis of Macrocycles: Facilitating the formation of large ring structures, which are prevalent in many natural products and pharmaceuticals.[6]

-

Rearrangements and Heterocycle Synthesis: Playing a crucial role in various molecular rearrangements and the construction of heterocyclic frameworks.[5]

Quantitative Data at a Glance

The following tables summarize quantitative data from various DMAP-catalyzed reactions, providing a clear comparison of its efficacy under different conditions.

Table 1: Comparison of DMAP and Pyridine as Catalysts

| Reaction | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Isocyanate Reaction | DMAP | Phenylacetic acid, Phenylisocyanate | Dichloromethane (B109758) | 24 | 5 min | 66 | [6] |

| Pyridine | Phenylacetic acid, Phenylisocyanate | Dichloromethane | 24 | 2 h | 53 | [6] | |

| Benzoylation | DMAP | m-Chloroaniline, Benzoyl chloride | - | - | - | 10,000x faster | [7] |

| Pyridine | m-Chloroaniline, Benzoyl chloride | - | - | - | - | [7] |

Table 2: DMAP-Catalyzed Acylation of Alcohols

| Alcohol | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylcyclohexanol | Acetic Anhydride | 4.1 | Triethylamine | Room Temp. | 17 | - | [11] |

| Mesitol | Acetic Anhydride | 120 | Dichloromethane | Exothermic | 2 | 98 | [11] |

| l-Menthol | Isobutyric Anhydride | 0.5 | None | Room Temp. | 9 | 98 | [12] |

| Tributyl Citrate | Acetic Anhydride | - | None | - | - | 93 | [12] |

| 2,4,6-Trimethylphenol | Acetic Anhydride | - | None | - | - | High | [12] |

Table 3: Steglich Esterification Using DMAP

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Monoethyl fumarate (B1241708) | tert-Butyl alcohol | DCC | 8 | Dichloromethane | 0 to RT | 3 | High | [11] |

| Various | Various | DCC/EDC | ~5 | Dichloromethane | Room Temp. | - | High | [8][9] |

Detailed Experimental Protocols

To facilitate the practical application of DMAP catalysis, this section provides detailed methodologies for key experiments.

General Procedure for DMAP-Catalyzed Acylation of an Alcohol

-

To a solution of the alcohol (1.0 equiv) and DMAP (0.05-0.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) is added the acylating agent (1.1-1.5 equiv) at room temperature.

-

If an acidic byproduct is formed, an auxiliary base such as triethylamine (1.5-2.0 equiv) is also added.

-

The reaction mixture is stirred at room temperature and monitored by an appropriate technique (e.g., TLC, GC, LC-MS).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by an appropriate method, such as column chromatography or distillation.

Procedure for the Steglich Esterification of Monoethyl Fumarate with tert-Butyl Alcohol[11]

-

A 500-mL, one-necked flask equipped with a calcium chloride drying tube is charged with monoethyl fumarate (28.83 g, 0.20 mol), dry dichloromethane (200 mL), tert-butyl alcohol (44.47 g, 0.60 mol), and this compound (2.00 g, 0.016 mol).

-

The stirred solution is cooled to 0°C, and dicyclohexylcarbodiimide (45.59 g, 0.22 mol) is added over 5 minutes.

-

After stirring for a further 5 minutes at 0°C, the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 3 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed with 0.5 N hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Procedure for the DMAP-Catalyzed Silylation of 3-Butyn-1-ol[11]

-

To a stirred solution of 3-butyn-1-ol (B147353) (2.1 g, 30 mmol) in dry dichloromethane (60 mL) is added tert-butyldiphenylchlorosilane (8.5 g, 31 mmol), and the reaction mixture is immersed in a water bath.

-

Imidazole (2.86 g, 42 mmol) and DMAP (0.37 g, 3 mmol) are added, and the reaction flask is removed from the water bath.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The product is purified by distillation.

Conclusion

This compound has firmly established its position as a "super catalyst" in the arsenal (B13267) of synthetic organic chemists.[6] Its remarkable ability to accelerate a wide array of reactions, particularly acylations and esterifications, under mild conditions has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. A thorough understanding of its mechanism, coupled with the practical knowledge of experimental protocols, empowers researchers to effectively harness the power of DMAP to achieve their synthetic goals with enhanced efficiency and precision. As the demand for more sophisticated molecules continues to grow, the role of DMAP in enabling their synthesis is set to remain as critical as ever.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. homework.study.com [homework.study.com]

- 4. nbinno.com [nbinno.com]

- 5. catalysis-conferences.com [catalysis-conferences.com]

- 6. Application of Efficient Catalyst DMAP [en.highfine.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. grokipedia.com [grokipedia.com]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Dimethylaminopyridine (DMAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminopyridine (DMAP), a substituted pyridine (B92270) derivative, is a highly efficient nucleophilic catalyst widely employed in organic synthesis. Its superior catalytic activity in acylation, esterification, and other chemical transformations makes it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core physical and chemical properties of DMAP, featuring tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its catalytic mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 110-113 °C | [2][3] |

| Boiling Point | 162 °C at 50 mmHg | [2] |

| Flash Point | 110 °C | [1] |

| Auto-Ignition Temperature | 420 °C | [1] |

Solubility and Spectroscopic Data

| Property | Value | References |

| Solubility in Water | 76 g/L (25 °C) | [4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene. Less soluble in hexane (B92381) and cyclohexane. | [5][6][7] |

| pKa of Conjugate Acid | 9.2 - 9.7 in water | [4][8] |

| ¹H NMR (CDCl₃, δ) | ~2.96 (s, 6H, N(CH₃)₂), ~6.47 (d, 2H, H-3, H-5), ~8.26 (d, 2H, H-2, H-6) | [9] |

| ¹³C NMR | Data not consistently available in search results. | |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-N stretching, aromatic C-H and C=C stretching. | [10][11] |

| Mass Spectrum (EI) | m/z 122 (M⁺), 121, 107, 78 | [7] |

Chemical Properties and Catalytic Activity

The chemical reactivity of DMAP is dominated by the high nucleophilicity of the pyridine ring nitrogen, which is significantly enhanced by the electron-donating dimethylamino group through resonance.[8] This property makes DMAP an exceptional catalyst for a wide range of organic reactions.

Nucleophilic Catalysis in Acylation and Esterification

DMAP is most renowned for its ability to catalyze acylation and esterification reactions, often increasing reaction rates by several orders of magnitude compared to uncatalyzed reactions or those catalyzed by pyridine.[12] The generally accepted mechanism involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride) to form a highly reactive N-acylpyridinium salt.[12] This intermediate is a much more potent acylating agent than the original reagent and readily transfers the acyl group to a nucleophile, such as an alcohol or amine, regenerating the DMAP catalyst in the process.[12]

A notable application of DMAP is in the Steglich esterification , a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalytic amount of DMAP.[13]

Caption: Catalytic cycle of DMAP in Steglich esterification.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and a general procedure for a DMAP-catalyzed reaction.

Determination of Melting Point

This protocol describes the determination of the melting point of DMAP using a capillary melting point apparatus.

Materials:

-

This compound (solid)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the DMAP sample is dry and finely powdered. If necessary, gently grind a small amount of the solid in a mortar and pestle.[14]

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[14]

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting point range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure DMAP, this should be a sharp range.

References

- 1. ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 2. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]

- 3. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.ws [chem.ws]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomosul.edu.iq [uomosul.edu.iq]

The Advent of a Catalyst: A Technical Guide to the Discovery and History of 4-Dimethylaminopyridine (DMAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminopyridine (DMAP) has emerged as an indispensable nucleophilic catalyst in organic synthesis, dramatically accelerating a wide array of chemical transformations. This in-depth technical guide chronicles the discovery and historical development of DMAP as a catalyst, with a primary focus on its profound impact on acylation and esterification reactions. We will delve into the mechanistic underpinnings of its catalytic prowess, present quantitative data on its efficacy, and provide detailed experimental protocols for key reactions. This guide aims to be a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences, offering a deeper understanding of this remarkably efficient catalyst.

A Historical Perspective: From Pyridine (B92270) to a "Super Acylating" Catalyst

The journey to the discovery of this compound as a superior catalyst began with the long-established use of pyridine as a promoter for acylation reactions, a practice dating back to the late 19th century. However, the catalytic activity of pyridine is often modest, particularly with sterically hindered substrates.

The mid-20th century saw a growing interest in understanding and enhancing nucleophilic catalysis. In 1967, the seminal work of Soviet chemists L. M. Litvinenko and A. I. Kirichenko laid the crucial groundwork. They systematically investigated the benzoylation of anilines catalyzed by various pyridine derivatives and demonstrated that substituents on the pyridine ring could significantly influence catalytic activity.

This line of inquiry culminated in the independent and groundbreaking discovery of DMAP's exceptional catalytic properties by Wolfgang Steglich and Gerhard Höfle in 1969. Their publication in Angewandte Chemie revealed that DMAP is a far more potent acylation catalyst than pyridine, accelerating reactions by several orders of magnitude.[1] This discovery marked a pivotal moment in organic synthesis, introducing a "super acylation catalyst" that would soon become a staple in research laboratories and industrial processes worldwide. The first comprehensive review detailing the wide-ranging applications of DMAP was published in 1978, solidifying its status as a versatile and powerful tool for organic chemists.

The Mechanism of Nucleophilic Catalysis

The remarkable efficacy of DMAP lies in its mechanism of action, which proceeds via a nucleophilic catalysis pathway. This mechanism is significantly more efficient than the general base catalysis observed with less nucleophilic amines like pyridine.

The key to DMAP's activity is the nucleophilic nature of its pyridine ring nitrogen, which is enhanced by the electron-donating effect of the dimethylamino group at the 4-position. The catalytic cycle can be broken down into the following key steps:

-

Formation of the N-Acylpyridinium Intermediate: DMAP acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This initial step forms a highly reactive N-acylpyridinium salt.[2]

-

Stabilization of the Intermediate: The positive charge on the pyridine nitrogen of the N-acylpyridinium intermediate is stabilized by resonance with the lone pair of electrons on the dimethylamino group. This delocalization of charge makes the acyl group exceptionally electrophilic and primed for transfer.

-

Acyl Transfer to the Nucleophile: The highly activated acyl group of the N-acylpyridinium salt is readily transferred to the nucleophile (e.g., an alcohol or amine). The acetate (B1210297) or halide ion, which acts as the counter-ion, can function as a base to deprotonate the nucleophile, facilitating the attack on the activated acyl group.

-

Catalyst Regeneration: Upon transfer of the acyl group, the DMAP catalyst is regenerated, ready to participate in another catalytic cycle.

This mechanistic pathway highlights why DMAP is significantly more effective than pyridine. The resonance stabilization of the N-acylpyridinium intermediate is a feature that pyridine lacks, resulting in a much lower concentration of a less reactive activated species.

Quantitative Analysis of Catalytic Activity

The superior catalytic activity of DMAP over pyridine and uncatalyzed reactions has been quantified in numerous studies. The following table summarizes the rate constants for the uncatalyzed and DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride in dichloromethane (B109758) at 20°C, as reported by Xu et al. in their detailed mechanistic study.[1]

| Reaction | Catalyst | Rate Constant (k) | Rate Enhancement Factor |

| Acetylation of Cyclohexanol | None (uncatalyzed) | k₂ = 1.42 x 10⁻⁴ L mol⁻¹ s⁻¹ | 1 |

| Acetylation of Cyclohexanol | DMAP | k₃ = 1.30 L² mol⁻² s⁻¹ | ~9154 |

Data sourced from Xu, S., et al. (2005). Chemistry – A European Journal, 11(16), 4751-4757.[1]

As the data clearly indicates, the presence of DMAP accelerates the reaction rate by a factor of over 9000. This dramatic increase in reaction velocity is what allows for the efficient acylation of even sterically hindered alcohols under mild conditions.

Key Experimental Protocols

To provide a practical understanding of the application of DMAP in a laboratory setting, a detailed experimental protocol for a representative reaction, the DMAP-catalyzed acetylation of cyclohexanol, is presented below. This protocol is based on the kinetic studies performed by Xu, et al.[1]

Materials and Reagents

-

Cyclohexanol (distilled from sodium)

-

Acetic Anhydride (refluxed with MgCl₂ and distilled)

-

This compound (DMAP) (recrystallized)

-

Triethylamine (distilled from CaH₂)

-

Dichloromethane (DCM) (distilled from P₂O₅)

-

Nonane (B91170) (internal standard, distilled from sodium)

-

Nitrogen gas (for inert atmosphere)

Experimental Procedure for Kinetic Measurement

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DMAP in dry dichloromethane.

-

Prepare a calibrated solution containing cyclohexanol, acetic anhydride, triethylamine, and nonane (as an internal standard) in dry dichloromethane.

-

-

Reaction Setup:

-

All reactions should be performed under a nitrogen atmosphere to exclude moisture.

-

Maintain the reaction temperature at a constant 20°C using a water bath or other temperature-controlled apparatus.

-

-

Initiation of the Reaction:

-

In a reaction vessel, mix the stock solutions to achieve the desired initial concentrations of all reactants and the catalyst.

-

-

Monitoring the Reaction:

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquots immediately, for example, by adding a small amount of a primary amine (e.g., butylamine) to consume any remaining acetic anhydride.

-

Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the product (cyclohexyl acetate) relative to the internal standard (nonane).

-

-

Data Analysis:

-

Plot the concentration of the product versus time to determine the initial reaction rate.

-

By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined, and the rate constants can be calculated.

-

Steglich Esterification: A Landmark Application

One of the most significant applications of DMAP is in the Steglich esterification , a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent.[3][4][5] The addition of a catalytic amount of DMAP is crucial for the success of this reaction, particularly with sterically hindered substrates.

In the absence of DMAP, the reaction between a carboxylic acid and DCC forms an O-acylisourea intermediate. While this intermediate can react with an alcohol to form the desired ester, it is prone to a side reaction: a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.

DMAP prevents this side reaction by acting as a more potent nucleophile than the alcohol. It rapidly intercepts the O-acylisourea intermediate to form the highly reactive N-acylpyridinium salt. This intermediate then efficiently transfers the acyl group to the alcohol, leading to high yields of the ester product.

Conclusion: An Enduring Legacy in Catalysis

The discovery of this compound as a highly effective nucleophilic catalyst represents a landmark achievement in organic chemistry. From its conceptual origins in the study of substituted pyridines to its elucidation as a "super acylating" agent by Steglich and Höfle, DMAP has fundamentally changed the landscape of synthetic chemistry. Its well-understood mechanism, centered on the formation of a highly reactive N-acylpyridinium intermediate, provides a clear rationale for its remarkable catalytic power. The quantitative data overwhelmingly supports its superiority over older methods, and its central role in powerful transformations like the Steglich esterification continues to make it an indispensable tool for chemists in academia and industry. The ongoing development of chiral DMAP analogues for asymmetric catalysis further underscores the enduring legacy and future potential of this exceptional molecule.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. nbinno.com [nbinno.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-Dimethylaminopyridine (DMAP) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst in organic synthesis. Understanding the solubility of DMAP in various organic solvents is crucial for reaction optimization, purification processes, and formulation development in research, and industrial applications. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the experimental process.

Core Data Presentation: Solubility of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (DMAP) and the solvent. DMAP, being a polar molecule, generally exhibits higher solubility in polar solvents and is less soluble in non-polar solvents.[1][2][3][4][5][6] The following tables summarize the available quantitative and qualitative solubility data for DMAP in a range of common organic solvents.

Quantitative Solubility Data

Quantitative data for the solubility of DMAP in a wide array of organic solvents is not extensively published in readily available literature. However, specific data points have been reported for water and methanol.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 76 g/L[3][4][7] |

| Methanol | Not Specified | 50 mg/mL[4][8][9] |

Qualitative Solubility Data

Qualitative assessments of DMAP's solubility are more commonly reported in technical bulletins and chemical supplier information.

| Solvent Classification | Solvent | Solubility Description |

| Highly Soluble | Dichloromethane | Freely soluble[10] |

| Chloroform | Soluble[2][4] | |

| Methanol | Soluble[2][4] | |

| Ethanol | Soluble[3] | |

| Acetone | Soluble[2][3][4] | |

| Ethyl Acetate | Soluble[2][4] | |

| Acetonitrile | Soluble (inferred from use as a reaction solvent) | |

| Tetrahydrofuran (THF) | Freely soluble[10] | |

| Benzene | Soluble[2][4] | |

| Toluene | Soluble[3] | |

| Acetic Acid | Soluble[2][4] | |

| Sparingly/Less Soluble | Diethyl Ether | Less soluble[2] |

| Diisopropyl Ether | Less soluble[2] | |

| Hexane | Less soluble[2][3] | |

| Cyclohexane | Less soluble[2] |

Experimental Protocols: Determination of DMAP Solubility

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established methods for solubility assessment of organic compounds.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of DMAP that dissolves in a given volume of an organic solvent at a specified temperature to reach saturation.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (PTFE, 0.2 µm)

-

Vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of DMAP to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of DMAP.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried DMAP residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of DMAP / Volume of solvent withdrawn) * 1000

UV-Vis Spectrophotometric Method

Objective: To determine the concentration of DMAP in a saturated solution using its ultraviolet absorbance. This method is suitable for solvents that are transparent in the UV-Vis region where DMAP absorbs.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of DMAP and obtain a clear, filtered sample.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of DMAP of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DMAP. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the gravimetric method.

Caption: A flowchart illustrating the key steps in the gravimetric determination of DMAP solubility.

References

- 1. grokipedia.com [grokipedia.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. DMAP [chembk.com]

- 4. This compound CAS#: 1122-58-3 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound | 1122-58-3 [chemicalbook.com]

- 9. This compound|1122-58-3|lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Safety Precautions for Handling Solid 4-Dimethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst widely utilized in organic synthesis, particularly in acylation reactions. Despite its utility, solid DMAP presents significant health and safety risks that necessitate stringent handling protocols. This guide provides a comprehensive overview of the safety precautions required for the safe handling of solid this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Hazard Identification and Toxicity

Solid this compound is a white to off-white crystalline solid that is highly toxic and corrosive. It can be readily absorbed through the skin, leading to systemic toxicity. Direct contact can cause severe skin irritation and eye damage. Inhalation of DMAP dust is also a significant route of exposure and can cause respiratory tract irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |

Acute Toxicity Data

Understanding the quantitative toxicity of a substance is crucial for risk assessment. The following table summarizes the available acute toxicity data for this compound.

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 140 mg/kg | [1][4] |

| Dermal | Rabbit | 90 mg/kg | [4][5] |

| Inhalation (dust/mist) | Rat | 0.53 mg/L (4 hours) | [4][5] |

Exposure Controls and Personal Protective Equipment (PPE)

Due to the high toxicity of solid DMAP, robust exposure controls and appropriate personal protective equipment are mandatory.

Engineering Controls

-

Fume Hood: All handling of solid DMAP, including weighing and transfer, should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

The following PPE is required when handling solid DMAP:

-

Hand Protection: Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[6] Check gloves for any signs of degradation or punctures before and during use. Dispose of gloves immediately after handling DMAP.

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against dust particles and potential splashes.[3]

-

Skin and Body Protection: A full-length laboratory coat with sleeves fully extended to the wrists is required. Disposable sleeves can provide additional protection.

-

Respiratory Protection: For situations where dust generation is unavoidable or for emergency response, a NIOSH-approved respirator with a particulate filter is necessary.[1]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and contamination.

Handling

-

Avoid Dust Formation: Handle solid DMAP carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the solid.

-

Weighing: Weigh solid DMAP in a fume hood. Taring a container with a lid and adding the solid directly into the container can minimize the risk of contamination.

-

Work Area: Designate a specific area within the fume hood for handling DMAP. Cover the work surface with disposable absorbent pads to contain any spills.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling DMAP, even if gloves were worn.[3]

Storage

-

Container: Store solid DMAP in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid storage near strong oxidizing agents and acids.[7]

The following diagram illustrates a recommended workflow for the routine handling of solid this compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Preparation and characterization of this compound-stabilized palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. jubilantingrevia.com [jubilantingrevia.com]

The Structural and Resonance Landscape of 4-Dimethylaminopyridine (DMAP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, widely employed in organic synthesis for a diverse range of reactions, including esterifications, acylations, and silylations. Its catalytic prowess is intrinsically linked to its unique electronic and structural properties, which arise from the interplay between the pyridine (B92270) ring and the dimethylamino substituent. This technical guide provides a comprehensive analysis of the structure and resonance of DMAP, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.

Molecular Structure and Resonance Theory

The exceptional reactivity of this compound stems from the significant contribution of its resonance structures to the overall electronic distribution of the molecule. The lone pair of electrons on the exocyclic nitrogen atom of the dimethylamino group can be delocalized into the pyridine ring, thereby increasing the electron density at the ring nitrogen (N1). This enhanced nucleophilicity of the ring nitrogen is the cornerstone of DMAP's catalytic activity.

The principal resonance contributors for DMAP are illustrated below. The resonance hybrid has a significant contribution from the charge-separated form, which highlights the increased electron density on the pyridine nitrogen and the partial double bond character between the exocyclic nitrogen and the C4 carbon of the pyridine ring.

This resonance effect leads to a significant increase in the basicity of DMAP (pKa of the conjugate acid is ~9.7) compared to pyridine (pKa ~5.2). The enhanced electron density on the ring nitrogen makes it a more potent nucleophile, readily attacking electrophilic species, which is the initial step in many of its catalytic cycles.

Quantitative Structural Data

The precise molecular geometry of this compound has been determined by X-ray crystallography. The following tables summarize the key bond lengths and angles, providing a quantitative insight into its structure.

Table 1: Bond Lengths of this compound

| Bond | Length (Å) | Source |

| N1 - C2 | 1.343 | [Chao & Schempp, 1977] |

| C2 - C3 | 1.381 | [Chao & Schempp, 1977] |

| C3 - C4 | 1.411 | [Chao & Schempp, 1977] |

| C4 - C5 | 1.411 | [Chao & Schempp, 1977] |

| C5 - C6 | 1.381 | [Chao & Schempp, 1977] |

| C6 - N1 | 1.343 | [Chao & Schempp, 1977] |

| C4 - N2 | 1.364 | [Chao & Schempp, 1977] |

| N2 - C7 | 1.458 | [Chao & Schempp, 1977] |

| N2 - C8 | 1.458 | [Chao & Schempp, 1977] |

Table 2: Bond Angles of this compound

| Angle | Angle (°) | Source |

| C6 - N1 - C2 | 117.1 | [Chao & Schempp, 1977] |

| N1 - C2 - C3 | 124.2 | [Chao & Schempp, 1977] |

| C2 - C3 - C4 | 118.5 | [Chao & Schempp, 1977] |

| C3 - C4 - C5 | 117.4 | [Chao & Schempp, 1977] |

| C4 - C5 - C6 | 118.5 | [Chao & Schempp, 1977] |

| C5 - C6 - N1 | 124.2 | [Chao & Schempp, 1977] |

| C3 - C4 - N2 | 121.3 | [Chao & Schempp, 1977] |